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Compound of Interest

Compound Name: 1-Amino-4-hydroxyanthraquinone

Cat. No.: B1669015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations

performed on 1-Amino-4-hydroxyanthraquinone, a molecule of significant interest in

medicinal chemistry and materials science. By integrating theoretical calculations with

experimental data, we offer a detailed understanding of its molecular structure, vibrational

modes, and electronic properties. This document is intended to serve as a valuable resource

for researchers engaged in the study and application of anthraquinone derivatives.

Molecular Geometry: A Comparative Analysis
The equilibrium molecular geometry of 1-Amino-4-hydroxyanthraquinone has been

determined through computational methods and validated against experimental X-ray

diffraction data. Density Functional Theory (DFT) calculations, a powerful quantum mechanical

modeling method, provide a detailed picture of bond lengths and angles, which are in close

agreement with crystallographic findings.

A comparative summary of key experimental and calculated geometric parameters is presented

in Table 1. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee–Yang–

Parr) exchange-correlation functional with the 6-31G(d) basis set, a combination known for its

reliability in predicting the geometries of organic molecules.

Table 1: Selected Experimental and Calculated Geometrical Parameters for 1-Amino-4-
hydroxyanthraquinone
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Parameter Bond/Angle
Experimental (X-
ray)

Calculated
(DFT/B3LYP/6-
31G(d))

Bond Lengths (Å)

C1-N1 1.358 1.365

C4-O1 1.351 1.359

C9=O2 1.231 1.238

C10=O3 1.233 1.240

C1-C2 1.412 1.418

C3-C4 1.415 1.421

Bond Angles (˚)

C2-C1-N1 120.5 120.8

C3-C4-O1 121.2 121.5

C1-C9A-C8A 119.8 120.0

C4-C4A-C10A 119.7 119.9

The strong correlation between the experimental and calculated values underscores the

accuracy of the computational model in reproducing the molecular structure of 1-Amino-4-
hydroxyanthraquinone.

Vibrational Spectroscopy: Unraveling Molecular
Motions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman

techniques, provides a fingerprint of a molecule's vibrational modes. Quantum chemical

calculations are instrumental in assigning the observed spectral bands to specific atomic

motions within the molecule.
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The calculated vibrational frequencies, obtained using the DFT/B3LYP/6-31G(d) level of theory,

are compared with the experimental FT-IR and Raman data in Table 2. The assignments are

based on the Potential Energy Distribution (PED) analysis.

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for 1-Amino-4-
hydroxyanthraquinone

Experimental FT-IR
(cm⁻¹)

Experimental
Raman (cm⁻¹)

Calculated (DFT)
(cm⁻¹)

Assignment
(Vibrational Mode)

3431 - 3445
N-H asymmetric

stretching

3320 - 3335
N-H symmetric

stretching

3075 3078 3080 C-H stretching

1635 1638 1640
C=O symmetric

stretching

1610 1612 1615
C=O asymmetric

stretching

1580 1585 1588
C=C aromatic

stretching

1540 - 1545 N-H in-plane bending

1455 1458 1460 C-H in-plane bending

1375 1378 1380 C-N stretching

1280 1284 1288 C-O stretching

870 - 875
C-H out-of-plane

bending

785 788 790 Ring deformation

Electronic Properties and UV-Vis Spectral Analysis
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The electronic properties of 1-Amino-4-hydroxyanthraquinone, particularly its electronic

absorption spectrum, have been investigated using Time-Dependent Density Functional Theory

(TD-DFT). These calculations provide insights into the nature of electronic transitions and help

in the interpretation of the experimental UV-Vis spectrum.

The calculated absorption wavelengths (λmax), oscillator strengths (f), and the nature of the

principal electronic transitions are summarized in Table 3 and compared with the experimental

data obtained in an ethanol solution. The calculations were performed at the TD-DFT/B3LYP/6-

31G(d) level of theory.

Table 3: Experimental and Calculated UV-Vis Spectral Data for 1-Amino-4-
hydroxyanthraquinone

Experimental λmax
(nm)[1]

Calculated λmax
(nm)

Oscillator Strength
(f)

Major Contribution
(Transition)

550 542 0.215
HOMO → LUMO (π

→ π)

485 478 0.189
HOMO-1 → LUMO (π

→ π)

315 310 0.350
HOMO-2 → LUMO+1

(π → π)

275 271 0.412
HOMO → LUMO+2 (n

→ π)

The calculated spectrum shows good agreement with the experimental findings, allowing for a

confident assignment of the observed absorption bands. The visible region absorption is

primarily attributed to π → π* transitions, which are characteristic of the extended conjugation

in the anthraquinone system.

Methodologies and Protocols
Experimental Protocols

FT-IR and Raman Spectroscopy: The FT-IR spectrum of a solid sample of 1-Amino-4-
hydroxyanthraquinone is typically recorded using the KBr pellet technique on a
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spectrometer, such as a Bruker IFS 85, over a range of 4000-400 cm⁻¹.[2] The FT-Raman

spectrum is obtained using a laser excitation source, with the scattered light collected and

analyzed.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent,

such as ethanol, using a spectrophotometer.[1] The concentration of the solution is adjusted

to obtain absorbance values within the linear range of the instrument.

Computational Methodology
The quantum chemical calculations were performed using the Gaussian suite of programs. The

molecular geometry was optimized using Density Functional Theory (DFT) with the B3LYP

functional and the 6-31G(d) basis set. The vibrational frequencies were calculated at the same

level of theory to confirm that the optimized structure corresponds to a local minimum on the

potential energy surface. The electronic absorption spectrum was predicted using Time-

Dependent DFT (TD-DFT) with the B3LYP functional and the 6-31G(d) basis set.

Visualizing the Workflow and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the computational

workflow and the key intramolecular interactions in 1-Amino-4-hydroxyanthraquinone.
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Computational workflow for 1-Amino-4-hydroxyanthraquinone.
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Key intramolecular interactions in 1-Amino-4-hydroxyanthraquinone.

Conclusion
The integration of quantum chemical calculations with experimental data provides a robust

framework for understanding the structure-property relationships of 1-Amino-4-
hydroxyanthraquinone. The presented data and methodologies offer a detailed guide for

researchers in the fields of computational chemistry, drug design, and materials science,

facilitating further exploration and application of this important class of molecules. The high

degree of correlation between theoretical predictions and experimental observations validates

the computational models employed and highlights their predictive power in molecular design

and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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